molecular formula C19H23N3O3S2 B2926444 N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide CAS No. 2034324-62-2

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide

Cat. No.: B2926444
CAS No.: 2034324-62-2
M. Wt: 405.53
InChI Key: UGBVOWVMCCLANE-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based sulfonamide derivative characterized by a central 3,5-dimethylpyrazole ring substituted at the 4-position with a thiophen-2-yl group. The pyrazole nitrogen at position 1 is linked via an ethyl chain to a sulfonamide moiety, which is further attached to a 2-phenoxyethyl group. Its molecular formula is C₁₉H₂₁N₃O₃S₂, with a molecular weight of 403.51 g/mol. The thiophene and phenoxy groups may enhance lipophilicity and π-π stacking interactions, while the sulfonamide moiety provides hydrogen-bonding capabilities critical for target binding .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-15-19(18-9-6-13-26-18)16(2)22(21-15)11-10-20-27(23,24)14-12-25-17-7-4-3-5-8-17/h3-9,13,20H,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBVOWVMCCLANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)CCOC2=CC=CC=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide is a synthetic organic compound belonging to the pyrazole derivatives class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Its structure features a pyrazole ring substituted with a thiophene group and a sulfonamide moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C15H22N4O3S. The molecular weight is approximately 362.43 g/mol. The presence of the thiophene and sulfonamide groups is critical for its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular signaling pathways, leading to biological effects including anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to bind to proteins involved in disease processes.

Biological Activity Overview

Research has established that pyrazole derivatives possess diverse biological activities, including:

  • Anticancer Activity : Certain pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The sulfonamide moiety contributes to anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
  • Antimicrobial Properties : Some studies indicate effectiveness against bacterial and fungal strains.

Anticancer Activity

A study conducted on related pyrazole compounds demonstrated that they could inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF7) and prostate cancer cells (PC3) .

Anti-inflammatory Effects

In vitro assays revealed that compounds with the sulfonamide group significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Antimicrobial Activity

Research on similar pyrazole derivatives has shown promising results against various microbial strains. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeTarget Organism/Cell TypeIC50 (µM)Reference
Compound AAnticancerMCF715
Compound BAnti-inflammatoryMacrophages25
Compound CAntimicrobialStaphylococcus aureus30
Compound DAnticancerPC320

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a pyrazole-sulfonamide scaffold with analogs but differs in substituent patterns. A structurally related compound, N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide (CAS: 2034350-78-0), serves as a key comparator .

Feature Target Compound Comparator Compound
Pyrazole substituents 3,5-dimethyl, 4-(thiophen-2-yl) 3,5-dimethyl, 4-(thiophen-3-yl)
Sulfonamide linkage 2-phenoxyethyl group 2-fluorophenylmethyl group
Molecular formula C₁₉H₂₁N₃O₃S₂ C₁₈H₂₀FN₃O₂S₂
Molecular weight 403.51 g/mol 393.5 g/mol
Key functional groups Phenoxyethyl (flexible ether), thiophen-2-yl Fluorophenyl (electron-withdrawing F), thiophen-3-yl

Physicochemical Properties

  • Lipophilicity: The phenoxyethyl group in the target compound likely increases hydrophobicity compared to the fluorophenylmethyl group in the comparator, which may reduce aqueous solubility but enhance membrane permeability.

Research Limitations

No experimental data (e.g., IC₅₀, crystallographic structures) are available for the target compound. Structural comparisons are inferred from analogs, and predictive modeling (e.g., molecular docking) would be required to validate interactions.

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